Methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 210.10 g/mol. It is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the GHS07 pictogram, indicating potential hazards such as skin and eye irritation, as well as respiratory issues if inhaled or ingested . This compound is primarily utilized in scientific research, particularly in chemistry, biology, and medicinal applications.
The synthesis of Methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride typically involves a two-step process:
In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The methodologies employed are similar to laboratory synthesis but optimized for larger volumes.
Methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride features a pyrimidine ring attached to an ethylamine chain. The structural representation can be described as follows:
Methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride can participate in various chemical reactions typical for amines and pyrimidine derivatives. Its reactivity is influenced by the presence of both the amine functional group and the pyrimidine ring.
Potential reactions include:
These reactions are crucial for synthesizing more complex organic molecules and exploring biological pathways.
The mechanism of action for Methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets within biological systems. It is believed to bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways.
Although specific values for physical properties like density or melting point are not provided in available literature, general characteristics include:
The chemical properties include:
Further studies would be required to provide comprehensive data on these properties .
Methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride has various applications across different scientific fields:
This compound's unique structure makes it valuable for specific research applications where the pyrimidine ring's properties are essential .
The molecular architecture of methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride contains three pharmacologically significant elements:
Table 1: Structural Features Governing Bioactivity of Pyrimidine-Ethylamine Derivatives
Structural Element | Role in Molecular Recognition | Impact on Physicochemical Properties |
---|---|---|
Pyrimidin-2-yl group | Forms π-π stacking with Phe/Tyr residues; Accepts H-bonds from backbone NH | Increases water solubility; Enhances crystallinity |
Ethylene linker (-CH₂CH₂-) | Provides torsional freedom for target adaptation; Minimizes electron conjugation | Balances lipophilicity (predicted Log P: -0.2 to 1.3); Reduces metabolic oxidation |
N-methyl substitution | Decreases basicity versus primary amines; Sterically blocks oxidative deamination | Lowers plasma protein binding; Increases blood-brain barrier penetration |
Dihydrochloride salt | Ion-pairs with biological anions; Enhances lattice energy | Improves thermal stability (decomp. >200°C); Enables lyophilization |
Structure-activity relationship (SAR) studies demonstrate that 2-position substitution on the pyrimidine ring maximizes target affinity versus 4- or 5-substituted analogs. This preference stems from conserved hydrogen-bonding patterns observed in kinase ATP sites and GPCR binding pockets, where the pyrimidine N1 atom acts as a hydrogen bond acceptor while C2 substituents occupy hydrophobic subpockets [7].
The strategic implementation of dihydrochloride salts emerged as a solution to bioavailability challenges inherent in nitrogen-rich heterocycles. Key milestones include:
Table 2: Evolution of Dihydrochloride Salt Applications in Pyrimidine Therapeutics
Time Period | Representative Compounds | Therapeutic Advancements |
---|---|---|
1960-1980 | N-methyl-2-(pyrimidin-2-ylthio)ethan-1-amine dihydrochloride [2] | Demonstrated enhanced CNS penetration for neuroactive agents; Improved batch homogeneity in manufacturing |
1980-2000 | [2-(4-methylcyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride [6] | Achieved >90% oral bioavailability in primates; Enabled freeze-dried formulations for injectables |
2000-Present | 2-(pyridin-2-yl)-N-(2-(pyridin-2-yl)ethyl)ethanamine derivatives [3] | Validated multitarget engagement through salt-stabilized conformations; Reduced CYP450 inhibition versus free bases |
The dihydrochloride approach proved particularly valuable for pyrimidine-ethylamine compounds undergoing hepatic first-pass metabolism. Salt formation reduces cytochrome P450 3A4 affinity by altering electron distribution across the pyrimidine ring, thereby diminishing metabolic clearance rates by 30-60% in microsomal assays [6].
The strategic focus on this chemotype stems from three compelling pharmacological rationales:
Table 3: Research Applications of Methyl[2-(Pyrimidin-2-yl)ethyl]amine Dihydrochloride
Therapeutic Area | Target Engagement | Key Research Findings |
---|---|---|
Fibrosis Therapeutics | Collagen prolyl-4-hydroxylase (CP4H) | Ethylamine linker enables chelation of Fe²⁺ in active site; 45-48 μM IC₅₀ in HSC-T6 cells |
Kinase Inhibition | VEGFR-2/PDGF-β | Pyrimidine N3 coordinates with kinase hinge region; 63% collagen reduction in liver fibrosis models |
Anti-inflammatory Development | FAAH enzyme (PDB 4DO3) | Docking scores <-9.2 kcal/mol; 68.6% albumin denaturation inhibition at 100 ppm [7] |
CNS Drug Discovery | Dopamine/Serotonin transporters | N-methylation enhances log P (1.8 vs 0.9) for improved BBB penetration; Low P-gp efflux ratio <2.0 [8] |
The ethylamine spacer's length proves critical for target engagement - elongation to propylamine decreases CP4H inhibition by 7-fold due to suboptimal Fe²⁺ coordination distance, while shortening to methylamine abolishes TGF-β suppression activity. This exemplifies the precision required in derivative design [6].
Interactive Structure-Property Exploration:
[Pyrimidine Ring]←CH₂-CH₂→[N⁺H₂CH₃] Cl⁻ Cl⁻ • Adjust spacer length: C1 vs C2 vs C3 • Modify N-substitution: H vs CH₃ vs CH₂CH₃ • Explore pyrimidine substituents: 4-CH₃, 5-Cl, 6-OCH₃
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7